A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-ethyl-4-nitro-1H-indole
A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-ethyl-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for 1-ethyl-4-nitro-1H-indole. Understanding the NMR spectra of this substituted indole is crucial for its unambiguous identification, purity assessment, and for elucidating its electronic structure, which are critical aspects in synthetic chemistry and drug development.
Introduction: The Electronic Landscape of a Substituted Indole
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of substituents, such as an ethyl group at the N1 position and a nitro group at the C4 position, profoundly alters the electronic environment of the indole ring system. These modifications, in turn, are reflected in the NMR chemical shifts of the molecule's constituent protons and carbons. The N-ethyl group, being an alkyl group, is a weak electron-donating group, while the nitro group is a potent electron-withdrawing group through both inductive and resonance effects.[1] This electronic push-pull system significantly influences the chemical reactivity and biological activity of the molecule, making NMR spectroscopy an indispensable tool for its characterization.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the characterization of 1-ethyl-4-nitro-1H-indole.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 1-ethyl-4-nitro-1H-indole.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.[2]
-
Ensure the sample is fully dissolved to avoid signal broadening.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.[3]
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity across the sample.
3. Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary compared to ¹H NMR.
4. Data Processing:
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The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.
-
Phase and baseline corrections are applied to ensure accurate signal integration and chemical shift determination.
-
Chemical shifts (δ) are referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[3]
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.30 - 7.40 | d | ~3.2 |
| H3 | ~7.25 - 7.35 | d | ~3.2 |
| H5 | ~8.10 - 8.20 | d | ~8.0 |
| H6 | ~7.40 - 7.50 | t | ~8.0 |
| H7 | ~7.65 - 7.75 | d | ~8.0 |
| N-CH₂ | ~4.20 - 4.30 | q | ~7.3 |
| N-CH₂-CH₃ | ~1.40 - 1.50 | t | ~7.3 |
Analysis of ¹H NMR Chemical Shifts
The electron-withdrawing nitro group at the C4 position is expected to have a significant deshielding effect on the protons of the benzene ring, particularly H5. This is due to the -I (inductive) and -M (mesomeric or resonance) effects of the NO₂ group, which reduce the electron density at the ortho (C5) and para (C7) positions.[1]
-
H5: Predicted to be the most downfield of the aromatic protons due to its proximity to the nitro group.
-
H7: Also shifted downfield due to the resonance effect of the nitro group.
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H6: Expected to be a triplet due to coupling with both H5 and H7.
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H2 and H3: These protons on the pyrrole ring will be influenced by the N-ethyl group and the distant nitro group. They will appear as doublets, coupling with each other.
-
N-ethyl group: The methylene protons (N-CH₂) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (N-CH₂-CH₃) will appear as a triplet due to coupling with the two methylene protons.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on the principles of substituent effects on aromatic systems.[6]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~105 |
| C3a | ~128 |
| C4 | ~140 |
| C5 | ~120 |
| C6 | ~125 |
| C7 | ~115 |
| C7a | ~135 |
| N-CH₂ | ~42 |
| N-CH₂-CH₃ | ~15 |
Analysis of ¹³C NMR Chemical Shifts
-
C4: The carbon directly attached to the nitro group will be significantly deshielded and appear at a high chemical shift.
-
C3a, C7a: The bridgehead carbons will have their characteristic chemical shifts.
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C2, C3: The chemical shifts of the pyrrole ring carbons will be influenced by the N-ethylation.
-
C5, C6, C7: The chemical shifts of the benzenoid ring carbons are influenced by the strong electron-withdrawing nature of the nitro group.
-
N-ethyl carbons: The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Visualizing the Molecular Structure and NMR Assignments
Diagram 1: Molecular Structure and Numbering of 1-ethyl-4-nitro-1H-indole
Caption: Molecular structure of 1-ethyl-4-nitro-1H-indole with IUPAC numbering.
Conclusion
The ¹H and ¹³C NMR spectra of 1-ethyl-4-nitro-1H-indole are dictated by the interplay of the electron-donating N-ethyl group and the strongly electron-withdrawing C4-nitro group. This guide provides a detailed prediction and interpretation of these spectra, which is fundamental for the verification of the synthesis and for understanding the electronic properties of this important heterocyclic compound. The provided experimental protocol serves as a reliable starting point for researchers aiming to acquire high-quality NMR data for this and related molecules.
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